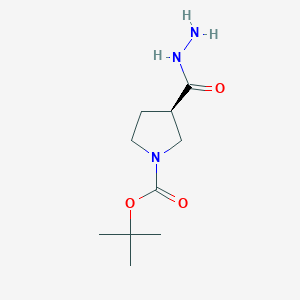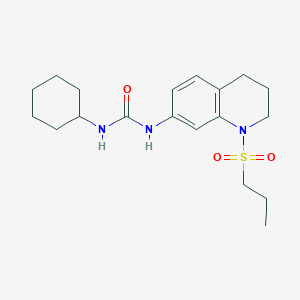
1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a complex organic compound that belongs to the class of urea derivatives. This compound is characterized by its unique structure, which includes a cyclohexyl group, a propylsulfonyl group, and a tetrahydroquinoline moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the hydrogenation of quinoline derivatives under specific conditions. The subsequent steps involve the introduction of the propylsulfonyl group and the cyclohexyl group through nucleophilic substitution reactions. The final step involves the formation of the urea linkage, which can be accomplished using isocyanates and amines under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the urea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Cyclohexyl-3-(p-tolyl)urea: This compound shares the cyclohexyl and urea moieties but differs in the presence of a p-tolyl group instead of the propylsulfonyl and tetrahydroquinoline groups.
Glipizide: A sulfonylurea drug with a similar urea linkage but different substituents, used as an antidiabetic agent.
Uniqueness: 1-Cyclohexyl-3-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its combination of functional groups, which imparts specific chemical properties and potential biological activities. The presence of the propylsulfonyl and tetrahydroquinoline groups distinguishes it from other urea derivatives and contributes to its versatility in various applications.
Properties
IUPAC Name |
1-cyclohexyl-3-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3S/c1-2-13-26(24,25)22-12-6-7-15-10-11-17(14-18(15)22)21-19(23)20-16-8-4-3-5-9-16/h10-11,14,16H,2-9,12-13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYYZCDPSCYKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B2587043.png)
![1-{2-Hydroxy-3-[(2-methylbenzyl)sulfonyl]propyl}-2-pyrrolidinone](/img/structure/B2587044.png)
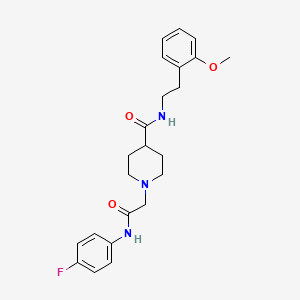
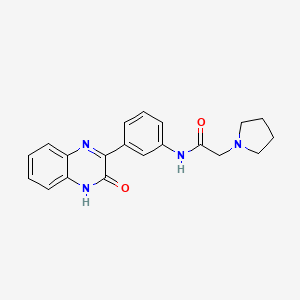
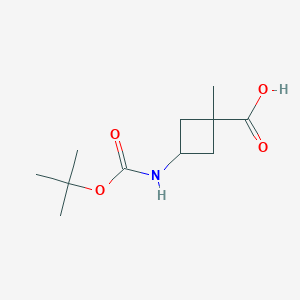
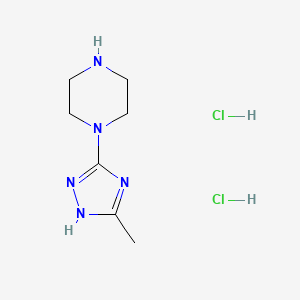
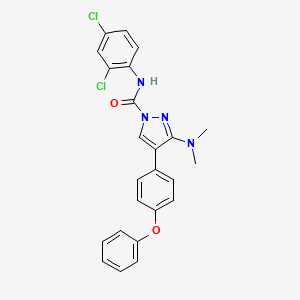
![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)
![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)
![4-methoxy-N-[(4-methylphenyl)carbamothioyl]-N'-{[(4-methylphenyl)sulfonyl]methyl}benzenecarboximidamide](/img/structure/B2587054.png)
![1-[1-(Thiophene-2-sulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2587056.png)
![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B2587057.png)
![N-[(4-ETHYLPHENYL)METHYL]-4-{[3-(PIPERIDIN-1-YL)PYRAZIN-2-YL]OXY}BENZAMIDE](/img/structure/B2587058.png)
